Glycyl-L-valine

Description

Glycyl-L-valine has been reported in Drosophila melanogaster, Vitis vinifera, and Saccharomyces cerevisiae with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

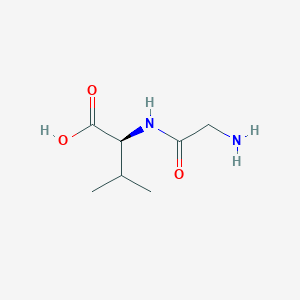

(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879005 | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1963-21-9 | |

| Record name | Glycyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Role of Glycyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-valine is a dipeptide composed of the amino acids glycine and L-valine. Primarily recognized as an intermediate in protein metabolism, its biological significance extends beyond that of a simple breakdown product. This document provides a comprehensive technical overview of the biological roles of this compound, with a focus on its transport, metabolic fate, and the physiological effects of its constituent amino acids. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its functions.

Introduction

This compound is a naturally occurring dipeptide formed from the amino acids glycine and L-valine.[1][2] It is an incomplete breakdown product of protein digestion and catabolism.[2][3] While often considered a transient metabolic intermediate, the transport and subsequent fate of this compound are of significant interest in the fields of nutrition, pharmacology, and cellular biology. Its efficient absorption via peptide transporters highlights a key mechanism for amino acid assimilation. Moreover, upon hydrolysis, it releases glycine and L-valine, which are involved in a multitude of critical physiological processes, from neurotransmission to the regulation of cell growth and metabolism. This guide aims to provide a detailed exploration of the biological significance of this compound.

Intestinal Absorption and Transport

The primary mechanism for the absorption of this compound from the intestinal lumen into enterocytes is through the action of the proton-coupled peptide transporter 1 (PepT1), a member of the solute carrier family 15 (SLC15A1). PepT1 is a high-capacity, low-affinity transporter for di- and tripeptides.

The Role of PepT1 in this compound Transport

Quantitative Data on PepT1 Substrate Transport

To provide context for the transport kinetics of this compound, the following table summarizes the inhibition constants (Ki) and Michaelis-Menten constants (Km) for various PepT1 substrates.

| Substrate/Inhibitor | Transporter | Ki (mM) | Km (mM) | Experimental System |

| Valacyclovir | rat PEPT1 | 2.7 | - | rPEPT1-expressing cells |

| Valacyclovir | rat PEPT2 | 0.22 | - | rPEPT2-expressing cells |

| L-Valine methyl ester | rat PEPT1 | 3.6 | - | rPEPT1-expressing cells |

| L-Valine methyl ester | rat PEPT2 | 0.83 | - | rPEPT2-expressing cells |

| Glycyl-sarcosine | - | - | 0.7-2.4 | Caco-2 cells |

| fMet-Leu-Phe | - | - | 1.6 | Wild-type mice jejunal perfusions |

Data compiled from multiple sources.[4][5][6]

Intracellular Fate and Metabolism

Upon entering the enterocyte, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-valine.[7] This intracellular hydrolysis is a critical step, as it maintains a low intracellular concentration of the dipeptide, thereby sustaining the concentration gradient for continued transport via PepT1.

Cytosolic Peptidases

A variety of cytosolic peptidases with broad substrate specificities are responsible for the hydrolysis of dipeptides. While specific kinetic data for the hydrolysis of this compound is not detailed in the provided search results, studies on similar dipeptides indicate that this process is generally efficient. For instance, the hydrolysis of dipeptides can be inhibited by certain amino acids like leucine and methionine, suggesting a potential for regulatory interactions at the level of intracellular peptidases.[7]

Biological Roles of Constituent Amino Acids

The primary biological role of this compound is to serve as a delivery vehicle for glycine and L-valine. Once released, these amino acids participate in a wide range of cellular processes.

Glycine

Glycine is a non-essential amino acid with diverse functions:

-

Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.

-

Metabolic Precursor: It is a precursor for the synthesis of other important biomolecules, including purines, porphyrins, and glutathione.

-

mTORC1 Signaling: Glycine can act as a "priming" amino acid for the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[8]

L-valine

L-valine is an essential branched-chain amino acid (BCAA) with critical roles in:

-

Protein Synthesis: As an essential amino acid, it must be obtained from the diet and is a fundamental building block for proteins.

-

Energy Metabolism: Valine can be catabolized to produce succinyl-CoA, which enters the citric acid cycle for energy production.

-

GLP-1 Secretion: L-valine is a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[3][9][10][11][12] This effect is mediated by the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and calcium influx.[10][12]

-

mTORC1 Signaling: L-valine, along with other BCAAs like leucine, is an "activating" amino acid for mTORC1 signaling, promoting cell growth and anabolism.[8]

Signaling Pathways

While there is no direct evidence for this compound acting as a signaling molecule itself, its constituent amino acids are integral to several key signaling pathways.

L-valine and GLP-1 Secretion Pathway

The following diagram illustrates the proposed mechanism of L-valine-induced GLP-1 secretion.

Figure 1: Proposed mechanism of L-valine-induced GLP-1 secretion in enteroendocrine L-cells.

Glycine/L-valine and mTORC1 Activation Pathway

The activation of mTORC1 by amino acids is a two-step process involving both "priming" and "activating" amino acids.

Figure 2: Two-step activation of mTORC1 by priming (e.g., Glycine) and activating (e.g., L-valine) amino acids.

Experimental Protocols

Caco-2 Cell Permeability Assay for Dipeptide Transport

This protocol describes a general method for assessing the permeability of dipeptides like this compound across a Caco-2 cell monolayer, a widely used in vitro model of the intestinal epithelium.[13][14][15][16]

6.1.1. Materials

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4 (basolateral buffer)

-

HBSS buffered with 25 mM MES, pH 6.5 (apical buffer)

-

This compound

-

Analytical standards for this compound, glycine, and L-valine

-

LC-MS/MS system for quantification

6.1.2. Cell Culture and Seeding

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

-

Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

6.1.3. Transport Experiment

-

On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffers (apical: pH 6.5 HBSS; basolateral: pH 7.4 HBSS).

-

Pre-incubate the cells with the respective transport buffers for 30 minutes at 37°C.

-

Prepare a stock solution of this compound in the apical transport buffer at the desired concentration (e.g., 1 mM).

-

To initiate the transport experiment, replace the apical buffer with the this compound solution.

-

At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

-

At the end of the experiment, collect samples from the apical compartment.

-

Analyze the concentrations of this compound, glycine, and L-valine in all samples by LC-MS/MS.

6.1.4. Data Analysis

The apparent permeability coefficient (Papp) can be calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment (mol/s)

-

A is the surface area of the filter membrane (cm²)

-

C0 is the initial concentration of the compound in the donor compartment (mol/cm³)

Experimental Workflow for Investigating PepT1-mediated Transport

Figure 3: A typical experimental workflow for studying the transport of this compound using Caco-2 cells.

Conclusion

This compound, while a simple dipeptide, plays a significant role in amino acid homeostasis. Its efficient transport via the PepT1 transporter in the intestine underscores the importance of peptide absorption in overall protein nutrition. Following its uptake, it is rapidly hydrolyzed, releasing glycine and L-valine to participate in a myriad of crucial cellular functions, including neurotransmission, protein synthesis, energy metabolism, and the regulation of key signaling pathways such as mTORC1 and GLP-1 secretion. While direct signaling roles for the intact dipeptide have not been established, its role as a carrier for its constituent amino acids is of clear biological and potential pharmacological importance. Further research to elucidate the precise kinetics of this compound transport and intracellular hydrolysis will provide a more complete understanding of its physiological significance.

References

- 1. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino acids differ in their capacity to stimulate GLP-1 release from the perfused rat small intestine and stimulate secretion by different sensing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. enamine.net [enamine.net]

- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl-L-valine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-valine, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

This compound (Gly-Val) is a dipeptide composed of the amino acids glycine and L-valine, linked by a peptide bond.[1][2] As a product of protein digestion and catabolism, it is a naturally occurring metabolite in humans and has been reported in various organisms such as Drosophila melanogaster and Saccharomyces cerevisiae.[3] This document outlines its core chemical structure, physicochemical properties, and provides detailed methodologies for its laboratory synthesis and characterization.

Chemical Structure and Identifiers

This compound consists of a glycine residue at the N-terminus and an L-valine residue at the C-terminus.

-

IUPAC Name: (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid[4]

-

Abbreviation: Gly-Val

| Identifier | Value | Source |

| CAS Number | 1963-21-9 | [4] |

| Molecular Formula | C₇H₁₄N₂O₃ | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CN | [4] |

| InChI | InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | [4] |

| InChIKey | STKYPAFSDFAEPH-LURJTMIESA-N | [4] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[5] It is soluble in water and generally insoluble in non-polar organic solvents like DMSO.[1]

| Property | Value | Conditions | Source |

| Melting Point | 248 °C | ||

| Optical Rotation | -21° | c=2, water | |

| pKa₁ (α-carboxyl) | 3.15 | 25 °C | |

| pKa₂ (α-amino) | 8.18 | 25 °C | |

| Water Solubility | 34 mg/mL | [1] | |

| LogP | -3.06 | Extrapolated | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum of this compound, recorded in D₂O, shows characteristic signals for the protons of both the glycine and valine residues.[5]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.53 | Singlet | Free amide protons (-NH₂) |

| 3.54 | Singlet | α-CH₂ of glycine residue |

| 4.25 | Doublet | α-CH of valine residue |

| 8.03 | Singlet | Carboxylic acid proton (-COOH) |

| 11.0 | Singlet | Amide proton (-NH-) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum confirms the presence of key functional groups.[5]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3240 | O-H stretching (hydroxyl) |

| 3074 | N-H stretching (amide) |

| 2958 | C-H stretching (alkyl) |

| 1693 | C=O stretching (amide I) |

| 1627 | C=O stretching (carboxylic acid) |

| 1548 | N-H bending (amide II) |

Mass Spectrometry

Mass spectrometry data for this compound shows a precursor ion [M+H]⁺ at m/z 175.1.[4] Fragmentation patterns are consistent with the dipeptide structure.[4]

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes a standard solution-phase synthesis using Boc (tert-butoxycarbonyl) protection for the N-terminus of glycine.

5.1.1. Protection of Glycine

-

Dissolve L-glycine in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane).

-

Add a base, such as sodium hydroxide, to raise the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess to the cooled solution while stirring.

-

Allow the reaction to proceed at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) to a pH of 2-3.

-

Extract the Boc-glycine into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-glycine.

5.1.2. Peptide Coupling

-

Dissolve Boc-glycine and L-valine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, like N-hydroxysuccinimide (NHS), to the solution.

-

Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and facilitate the reaction.

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Val-OMe.

5.1.3. Deprotection

-

Saponification: Dissolve the protected dipeptide in a mixture of methanol and water, and add sodium hydroxide to hydrolyze the methyl ester. Monitor the reaction by TLC. Acidify to obtain Boc-Gly-Val.

-

Boc Removal: Dissolve the resulting Boc-protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Stir for 1-2 hours at room temperature.

-

Evaporate the solvent and TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude this compound as a salt.

References

The Natural Occurrence of Glycyl-L-valine: A Technical Guide for Researchers

Abstract

Glycyl-L-valine, a dipeptide composed of the amino acids glycine and L-valine, has been identified as a naturally occurring metabolite in a range of organisms, from microorganisms to higher eukaryotes. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biochemical context, and the methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the biological roles and potential applications of this dipeptide. While the presence of this compound is documented, quantitative data on its concentration in various biological matrices remain scarce in publicly available literature. Similarly, specific signaling pathways directly modulated by this dipeptide are yet to be fully elucidated. This guide consolidates the available information and provides a framework for future research in this area.

Introduction

This compound (Gly-Val) is a dipeptide formed through a peptide bond between the amino group of L-valine and the carboxyl group of glycine. As an incomplete breakdown product of protein digestion and catabolism, its presence in biological systems provides insights into protein turnover and metabolic processes.[1][2] The dipeptide has been reported in organisms such as the fruit fly (Drosophila melanogaster), the common grape vine (Vitis vinifera), and baker's yeast (Saccharomyces cerevisiae).[3] This guide will delve into the known occurrences of this compound, present available data, outline experimental protocols for its detection and quantification, and discuss its potential, though largely unexplored, physiological roles.

Natural Occurrence and Quantitative Data

The presence of this compound has been confirmed in several species through metabolomic and peptidomic studies. However, specific quantitative concentrations are not widely reported in the scientific literature. The following table summarizes the organisms in which this compound has been detected.

| Organism | Tissue/Fluid/Condition | Method of Detection | Quantitative Data (Concentration) | Reference |

| Homo sapiens (Human) | Metabolite | General Metabolomics | Not Reported | [3] |

| Drosophila melanogaster | Whole organism/CNS/Midgut | Peptidomics, LC-MS | Not Reported | [1][3][4] |

| Vitis vinifera (Grape) | Berries | Metabolomics | Not Reported | [3] |

| Saccharomyces cerevisiae | Fermentation medium | Peptidomics | Not Reported | [3][5] |

Note: The absence of quantitative data is a significant knowledge gap and presents an opportunity for future research. The subsequent sections on experimental protocols provide a basis for how such data could be generated.

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound are not yet fully characterized. However, its formation is likely a result of the incomplete hydrolysis of proteins containing the Gly-Val sequence. Degradation would be carried out by various peptidases.

Putative Biosynthesis: Proteolytic Degradation

The primary route for the formation of this compound in organisms is believed to be through the breakdown of larger proteins. Endopeptidases and exopeptidases cleave peptide bonds, and in instances of incomplete proteolysis, dipeptides such as this compound can be released.

Degradation: Peptidase-Mediated Hydrolysis

The breakdown of this compound into its constituent amino acids, glycine and L-valine, is expected to be catalyzed by dipeptidyl peptidases (DPPs) and other non-specific peptidases present in various cellular compartments and in the bloodstream. Dipeptidyl peptidase IV (DPP-IV) is a known enzyme that cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is proline or alanine.[6][7] While its specific activity on this compound is not extensively documented, it represents a likely candidate for its degradation.

References

- 1. Peptidomic analysis of the larval Drosophila melanogaster central nervous system by two-dimensional capillary liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Qualitative and quantitative analysis of the adult Drosophila melanogaster proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidomics and peptide hormone processing in the Drosophila midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-L-valine: A Dipeptide Building Block for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine and L-valine. As a fundamental building block of proteins, it serves as a valuable tool in a variety of research and development applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and diverse applications of this compound, with a focus on its utility in drug development, cell culture, and biochemical research. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application by scientists and researchers.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical and physical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| CAS Number | 1963-21-9 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 249 °C | [2] |

| Solubility | Water: 550 g/L (at 20 °C) | [1] |

| PBS: 100 mg/mL | [3] | |

| DMSO: Insoluble | [4] | |

| Specific Rotation [α]D²⁰ | -18.0 to -21.0° (c=2, H₂O) | [2] |

| pKa₁ | 3.15 | [1] |

| pKa₂ | 8.18 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of glycine and the amino group of L-valine, with appropriate use of protecting groups to prevent unwanted side reactions.

Solution-Phase Synthesis

Solution-phase synthesis involves the sequential coupling of protected amino acids in a suitable solvent. While it can be more labor-intensive and require purification after each step, it is highly adaptable for large-scale synthesis.

This protocol outlines the synthesis of a protected form of this compound. The benzyloxycarbonyl (Cbz) group is a common amine-protecting group.

Materials:

-

N-benzyloxycarbonyl-glycine (Cbz-Gly-OH)

-

L-valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of L-valine methyl ester: L-valine methyl ester is prepared from L-valine and thionyl chloride in methanol. The resulting hydrochloride salt is used in the coupling step.

-

Coupling Reaction:

-

Dissolve L-valine methyl ester hydrochloride (1.1 equivalents) in DCM and cool to 0 °C.

-

Add triethylamine (1.1 equivalents) to neutralize the hydrochloride and stir for 15 minutes.

-

Add N-benzyloxycarbonyl-glycine (1 equivalent) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in DCM.

-

Slowly add the DCC solution to the amino acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

-

-

Saponification (Optional): To obtain the free acid form (Cbz-Gly-Val-OH), the methyl ester can be hydrolyzed using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, particularly for the synthesis of longer peptides, by anchoring the C-terminal amino acid to a solid resin support. The peptide chain is then elongated through sequential addition of protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used method in SPPS.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture for 15-20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

-

Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications of this compound

Drug Delivery and Prodrug Development

A significant application of this compound lies in its potential for targeted drug delivery. The human peptide transporter 1 (PepT1), highly expressed in the intestine, is responsible for the absorption of di- and tripeptides.[5] By attaching this compound to a drug molecule, the resulting prodrug can hijack this transport system, leading to enhanced oral bioavailability.[6][7][8] The L-configuration of valine is generally preferred for this strategy as it shows higher affinity for the PepT1 transporter.[7] Once absorbed, the dipeptide promoiety is cleaved by intracellular peptidases, releasing the active drug.[6]

Cell Culture Supplementation

Amino acids are essential components of cell culture media, serving as building blocks for protein synthesis and as energy sources.[2][9][10] While individual amino acids are commonly used, dipeptides like this compound can offer advantages such as increased stability and reduced cytotoxicity at high concentrations. Supplementation with branched-chain amino acids (BCAAs) like valine has been shown to stimulate protein synthesis and cell growth.[11] this compound can serve as a stable and readily available source of both glycine and valine for cultured cells.

Biochemical Research

This compound is frequently used as a model dipeptide in biochemical and physiological research. It serves as a substrate for studying the activity of dipeptidases and proteases.[12][13] Furthermore, it is employed in studies of intestinal absorption and transport mechanisms to understand how small peptides are taken up and metabolized by the body.[9]

Metabolic Fate and Signaling Pathways

Upon ingestion or administration, this compound is primarily hydrolyzed by dipeptidases in the intestinal brush border or within enterocytes into its constituent amino acids, glycine and L-valine.[12][13] These amino acids are then absorbed into the bloodstream and distributed throughout the body to participate in various metabolic processes.

Glycine Metabolism: Glycine is a non-essential amino acid that plays a crucial role in the synthesis of proteins, purines, glutathione, and heme. It also acts as a neurotransmitter in the central nervous system.

L-valine Metabolism: L-valine is an essential, branched-chain amino acid. Its catabolism primarily occurs in the muscle, brain, and adipose tissue, where it is converted to succinyl-CoA and enters the citric acid cycle for energy production.

Both glycine and the branched-chain amino acids, including valine, have been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway .[14][15][16][17][18] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 by amino acids leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

Conclusion

This compound is a versatile dipeptide with significant potential as a building block in various scientific disciplines. Its well-defined physicochemical properties and established synthesis routes make it readily accessible for research purposes. The ability to leverage the PepT1 transporter for enhanced drug delivery highlights its importance in pharmaceutical development. Furthermore, its role as a stable nutrient source in cell culture and as a model substrate in biochemical assays underscores its broad utility. A thorough understanding of its metabolic fate and the signaling pathways influenced by its constituent amino acids provides a foundation for its rational application in designing novel therapeutic strategies and optimizing biotechnological processes. This guide serves as a foundational resource for scientists and researchers looking to explore and utilize the potential of this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Ruixibiotech [ruixibiotech.com]

- 13. CAS 1963-21-9: this compound | CymitQuimica [cymitquimica.com]

- 14. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]

- 18. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]

The Architecture of Life: A Technical Guide to the Biosynthesis of Glycyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of the dipeptide Glycyl-L-valine. Composed of the amino acids glycine and L-valine, the formation of this dipeptide in biological systems is primarily understood to occur via non-ribosomal peptide synthesis, a fascinating alternative to the canonical ribosome-mediated protein synthesis. This document will delve into the biosynthesis of the precursor amino acids and the enzymatic machinery responsible for their condensation, presenting quantitative data and detailed experimental protocols to support further research and development in this area.

Precursor Biosynthesis: The Building Blocks of this compound

The journey to this compound begins with the synthesis of its constituent amino acids, L-glycine and L-valine. These pathways are fundamental to cellular metabolism and provide the necessary substrates for the subsequent dipeptide formation.

The Biosynthesis of L-valine

The synthesis of L-valine is a well-characterized pathway that commences from the central metabolite, pyruvate. This multi-step enzymatic process is found in bacteria, archaea, and plants.[1][2]

The biosynthesis of L-valine from pyruvate involves four key enzymes:

-

Acetohydroxyacid synthase (AHAS): This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate.[1]

-

Acetohydroxyacid isomeroreductase (AHAIR): This enzyme concurrently isomerizes and reduces 2-acetolactate to 2,3-dihydroxy-isovalerate.[1]

-

Dihydroxyacid dehydratase (DHAD): DHAD catalyzes the dehydration of 2,3-dihydroxy-isovalerate to yield 2-ketoisovalerate.[1]

-

Valine aminotransferase (AvtA) or Transaminase B (IlvE): In the final step, an amino group is transferred from a donor, such as glutamate, to 2-ketoisovalerate to form L-valine.[1]

Below is a diagram illustrating the biosynthetic pathway of L-valine.

The Biosynthesis of L-glycine

Glycine, the simplest amino acid, is synthesized through various routes in different organisms. The most common pathway in many organisms is the conversion of L-serine, which itself is derived from the glycolytic intermediate 3-phosphoglycerate.

The primary enzyme responsible for glycine synthesis from serine is:

-

Serine hydroxymethyltransferase (SHMT): This pyridoxal phosphate-dependent enzyme catalyzes the reversible conversion of L-serine to glycine, with the concomitant conversion of tetrahydrofolate to 5,10-methylenetetrahydrofolate.

A diagram of the principal L-glycine biosynthetic pathway is provided below.

The Core Synthesis: Non-Ribosomal Peptide Synthesis (NRPS)

The condensation of L-glycine and L-valine to form this compound is catalyzed by a class of large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[3][4][5][6] These enzymatic assembly lines are modular in nature, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain.[3]

A minimal NRPS system for the synthesis of this compound would consist of two modules, one for glycine and one for L-valine. Each module contains several key domains:

-

Adenylation (A) domain: This domain is responsible for recognizing and activating the specific amino acid (either glycine or L-valine) as an aminoacyl-adenylate, using ATP as a cofactor.[3]

-

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain, forming a covalent thioester bond.[3]

-

Condensation (C) domain: The C domain of the second module catalyzes the formation of the peptide bond between the glycine tethered to the first module's T domain and the L-valine on the second module's T domain.[7]

-

Thioesterase (TE) domain: In the final step, the TE domain releases the newly synthesized dipeptide, this compound, from the NRPS complex.[7]

The logical workflow of this compound synthesis via a di-modular NRPS is depicted below.

Quantitative Data

| Enzyme Family | Substrate(s) | Product | Organism (Example) | Km (mM) | kcat (s-1) | Reference |

| Acetohydroxyacid synthase (AHAS) | Pyruvate | 2-Acetolactate | Escherichia coli | 1.5 - 10 | 10 - 50 | [1] |

| Acetohydroxyacid isomeroreductase (AHAIR) | 2-Acetolactate | 2,3-Dihydroxy-isovalerate | Escherichia coli | 0.1 - 0.5 | 5 - 20 | [1] |

| Dihydroxyacid dehydratase (DHAD) | 2,3-Dihydroxy-isovalerate | 2-Ketoisovalerate | Escherichia coli | 0.2 - 1.0 | 10 - 30 | [1] |

| Serine hydroxymethyltransferase (SHMT) | L-Serine | Glycine | Escherichia coli | 0.5 - 2.0 | 20 - 100 | - |

| NRPS Adenylation (A) Domain | Amino Acid, ATP | Aminoacyl-AMP | Various Bacteria | 0.01 - 1.0 | 0.1 - 10 | [3] |

Note: The values presented are approximate ranges and can vary significantly depending on the specific organism, isoenzyme, and experimental conditions.

Experimental Protocols

The study of this compound biosynthesis involves a variety of experimental techniques, from the characterization of individual enzymes to the analysis of the final dipeptide product. Below are summarized methodologies for key experiments.

Expression and Purification of Biosynthetic Enzymes

Objective: To obtain pure, active enzymes (e.g., AHAS, AHAIR, DHAD, SHMT, or NRPS domains) for in vitro characterization.

Methodology:

-

Gene Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism and cloned into an appropriate expression vector (e.g., pET series for E. coli). The construct is often designed to include an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

-

Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature, inducer concentration (e.g., IPTG), and time.

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Further Purification: If necessary, further purification steps such as ion-exchange chromatography and size-exclusion chromatography are performed to achieve high purity.

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

Enzyme Activity Assays

Objective: To determine the kinetic parameters (Km, kcat) of the biosynthetic enzymes.

Example: Acetohydroxyacid synthase (AHAS) Activity Assay

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., potassium phosphate), pyruvate, thiamine pyrophosphate (TPP), MgCl2, and FAD.

-

Enzyme Addition: The reaction is initiated by the addition of the purified AHAS enzyme.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Product Detection: The reaction is stopped, and the product, 2-acetolactate, is converted to acetoin by acidification and heating. Acetoin is then quantified colorimetrically by reaction with creatine and α-naphthol (Voges-Proskauer reaction), measuring the absorbance at 525 nm.

-

Data Analysis: Initial reaction velocities are determined at various substrate concentrations, and the kinetic parameters are calculated by fitting the data to the Michaelis-Menten equation.

In Vitro Reconstitution of the NRPS Pathway

Objective: To demonstrate the synthesis of this compound from its precursors using purified NRPS components.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing buffer, ATP, MgCl2, L-glycine, L-valine, and the purified NRPS enzyme or its constituent domains.

-

Incubation: The reaction is incubated at an optimal temperature.

-

Product Extraction: The reaction is quenched, and the dipeptide product is extracted from the reaction mixture, often using a solid-phase extraction (SPE) cartridge.

-

Product Analysis: The presence of this compound is confirmed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The retention time and mass-to-charge ratio of the product are compared to an authentic standard of this compound.

Below is a diagram of the experimental workflow for the in vitro reconstitution of this compound synthesis.

This technical guide provides a foundational understanding of the biosynthesis of this compound, from the synthesis of its amino acid precursors to their condensation via the non-ribosomal peptide synthesis machinery. The provided data and protocols offer a starting point for researchers and professionals in the field to further explore and harness this fascinating biosynthetic pathway.

References

- 1. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathBank [pathbank.org]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. Chapter 14. Biosynthesis of nonribosomal peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Glycyl-L-valine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-valine (Gly-Val), a dipeptide composed of the amino acids glycine and L-valine, has served as a valuable model compound in the study of peptide chemistry, biochemistry, and physiology. Its discovery is intrinsically linked to the foundational work on peptide synthesis in the early 20th century. This technical guide provides a comprehensive overview of the history, synthesis, and key experimental applications of this compound, with a focus on detailed methodologies and quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is not attributed to a single individual but rather emerged from the pioneering work on peptide synthesis by chemists such as Emil Fischer and the later advancements by Max Bergmann and Leonidas Zervas. Fischer's early 20th-century research established the fundamental principles of the peptide bond, laying the groundwork for the synthesis of simple dipeptides.

The Bergmann-Zervas method, introduced in 1932, revolutionized peptide synthesis through the use of the carbobenzoxy (Cbz) protecting group for the N-terminus of amino acids. This allowed for the controlled, stepwise addition of amino acids, making the synthesis of specific dipeptides like this compound feasible and reproducible. This method involves the protection of the amino group of one amino acid, activation of its carboxyl group, coupling with a second amino acid, and subsequent deprotection to reveal the newly formed dipeptide.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H14N2O3 | |

| Molecular Weight | 174.20 g/mol | |

| CAS Number | 1963-21-9 | |

| Appearance | White to off-white powder/crystal | |

| LogP | -3.06 (Extrapolated) | |

| pKa1 | 3.15 (25°C) | |

| pKa2 | 8.18 (25°C) | |

| Water Solubility | 550 g/L (20°C) | |

| Stability | Stable under normal temperatures and pressures. | |

| Storage | -20°C |

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methods.

Solution-Phase Synthesis

Solution-phase synthesis, while more traditional and labor-intensive, remains a viable method for producing dipeptides. The general workflow involves the protection of the amino and carboxyl groups of the constituent amino acids, coupling, and subsequent deprotection.

This protocol is a representative example based on established principles of solution-phase peptide synthesis.

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

L-Valine benzyl ester hydrochloride (H-Val-OBzl·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of Boc-Glycine:

-

Dissolve Boc-Gly-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Val-OBzl·HCl (1.0 eq) in DCM and add TEA (1.1 eq) to neutralize the hydrochloride salt.

-

Filter the DCU precipitate from the activated Boc-Gly-OH solution and add the filtrate to the neutralized H-Val-OBzl solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification of Protected Dipeptide (Boc-Gly-Val-OBzl):

-

Filter off any further DCU precipitate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Val-OBzl.

-

Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.

-

-

Deprotection of the Benzyl Ester:

-

Dissolve the purified Boc-Gly-Val-OBzl in MeOH.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield Boc-Gly-Val-OH.

-

-

Deprotection of the Boc Group:

-

Dissolve the Boc-Gly-Val-OH in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the this compound as a TFA salt.

-

Collect the solid by filtration and wash with cold ether.

-

The TFA salt can be converted to the free dipeptide by ion-exchange chromatography or by treatment with a mild base.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined and automated approach to peptide synthesis. The C-terminal amino acid (L-valine) is first anchored to an insoluble resin support, and the peptide chain is assembled in a stepwise manner.

This protocol provides a general framework for the SPPS of this compound.

Materials:

-

Fmoc-L-Val-Wang resin

-

Fmoc-Glycine (Fmoc-Gly-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling:

-

Place the Fmoc-L-Val-Wang resin in a reaction vessel and swell in DMF for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes, then drain.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine and by-products.

-

-

Coupling of Fmoc-Glycine:

-

In a separate vial, pre-activate Fmoc-Gly-OH (3-5 eq) with DIC (3-5 eq) and HOBt (3-5 eq) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Final Fmoc Deprotection:

-

After successful coupling, wash the resin with DMF and DCM.

-

Perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and then with MeOH, and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude this compound by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Significance and Experimental Applications

This compound is primarily utilized as a research tool to investigate the mechanisms of dipeptide transport and hydrolysis in biological systems, particularly in the context of intestinal absorption.

Intestinal Transport and Hydrolysis

Dipeptides are absorbed in the small intestine via the peptide transporter 1 (PepT1), a proton-coupled oligopeptide transporter. Once inside the enterocytes, they are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. Some dipeptides may also be hydrolyzed by brush border membrane peptidases prior to or during transport.

Studies have shown that the transport of L-valine can be enhanced when it is part of a dipeptide, such as in L-valine-acyclovir, which is a substrate for the oligopeptide transporter. While direct kinetic data for this compound is not extensively reported in recent literature, studies on similar dipeptides like glycyl-L-leucine indicate that dipeptide uptake can be sodium-independent, in contrast to the sodium-dependent transport of free amino acids.

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized intestinal epithelial cells that serve as a widely accepted in vitro model for studying intestinal drug and peptide absorption.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in supplemented DMEM.

-

Seed the cells onto Transwell® inserts at an appropriate density.

-

Maintain the cell culture for 21-28 days to allow for differentiation into a polarized monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a solution of this compound in HBSS to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

-

Also, collect a sample from the apical compartment at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Analyze the concentration of this compound and its potential hydrolysis products (glycine and L-valine) in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

-

Role in Cellular Signaling

While direct studies on the signaling effects of the this compound dipeptide are limited, the constituent amino acids, glycine and L-valine, are known to influence cellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

-

Glycine: Studies have shown that glycine can stimulate protein synthesis and inhibit oxidative stress in intestinal epithelial cells, with these effects being associated with the activation of the mTOR signaling pathway. Glycine has also been found to alleviate endoplasmic reticulum stress-induced apoptosis and improve intestinal barrier function in an mTORC1-dependent manner.

-

L-valine: L-valine, as a branched-chain amino acid (BCAA), is a known activator of the mTORC1 signaling pathway.

It is plausible that upon hydrolysis within the cell, the released glycine and L-valine from this compound could contribute to the cellular pools of these amino acids and subsequently influence mTOR signaling. However, further research is needed to determine if the dipeptide itself has any direct signaling roles before hydrolysis.

Conclusion

This compound, a simple dipeptide, holds a significant place in the history of peptide chemistry and continues to be a relevant tool for studying fundamental biological processes. Its synthesis, achievable through both classical solution-phase and modern solid-phase techniques, provides a practical entry point for researchers new to peptide chemistry. Furthermore, its use as a model substrate in studies of intestinal transport and hydrolysis offers valuable insights into the mechanisms of nutrient absorption and the bioavailability of peptide-based therapeutics. While the direct signaling effects of the dipeptide remain an area for further exploration, the known roles of its constituent amino acids in key pathways like mTOR signaling highlight its potential relevance in cellular metabolism and physiology. This guide provides the foundational knowledge and detailed methodologies to empower researchers to effectively utilize this compound in their scientific investigations.

Glycyl-L-valine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Glycyl-L-valine, focusing on its physicochemical properties, intestinal transport, and the biological signaling pathways of its constituent amino acids. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.

Core Properties of this compound

This compound is a dipeptide composed of the amino acids glycine and L-valine. It is formed as an intermediate in the digestion of proteins.

| Property | Value | Source |

| CAS Number | 1963-21-9 | [1] |

| Molecular Formula | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Intestinal Transport and Metabolism

The primary mechanism for the absorption of di- and tripeptides from the small intestine is via the proton-coupled peptide transporter 1 (PepT1). This compound, as a dipeptide, is a substrate for this transporter. Following transport into the intestinal epithelial cells, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then enter the bloodstream.

Experimental Protocols: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Materials and Reagents

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

This compound

-

LC-MS/MS system for analysis

Cell Culture and Monolayer Formation

-

Cell Seeding: Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Differentiation: Cells are maintained in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin for 21-25 days. The medium is changed every 2-3 days.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² typically indicates a well-formed monolayer. The permeability of a paracellular marker, such as Lucifer yellow, can also be measured to confirm tight junction integrity.

Transport Experiment

-

Preparation: The cell monolayers are washed with pre-warmed (37°C) HBSS.

-

Apical to Basolateral (A-B) Transport:

-

A solution of this compound in HBSS is added to the apical (donor) compartment.

-

Fresh HBSS is added to the basolateral (receiver) compartment.

-

-

Basolateral to Apical (B-A) Transport:

-

A solution of this compound in HBSS is added to the basolateral (donor) compartment.

-

Fresh HBSS is added to the apical (receiver) compartment.

-

-

Incubation: The plates are incubated at 37°C with gentle shaking.

-

Sampling: Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

Data Analysis

The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor compartment.

The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Potential Downstream Signaling Pathways

Currently, there is limited evidence for direct signaling pathways activated by intact this compound. It is widely understood that the biological effects of this dipeptide are primarily mediated by its constituent amino acids, glycine and L-valine, following its hydrolysis within the cell.

-

Glycine: This amino acid can act as an inhibitory neurotransmitter by binding to glycine receptors (GlyR), which are ligand-gated chloride channels.[2][3] This leads to an influx of chloride ions and hyperpolarization of the cell membrane, reducing neuronal excitability. Glycine also functions as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[2]

-

L-valine: As a branched-chain amino acid (BCAA), L-valine is known to play a role in protein synthesis and metabolic regulation. One of the key signaling pathways influenced by BCAAs is the mTOR (mechanistic target of rapamycin) pathway.[4][5] Leucine is the most potent activator of mTORC1, but valine also contributes to this process.[6] Activation of mTORC1 promotes protein synthesis and cell growth. L-valine has also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[7]

Conclusion

This compound is a simple dipeptide with fundamental roles in nutrition and metabolism. Its absorption is efficiently mediated by the intestinal transporter PepT1. While direct signaling roles for the intact dipeptide are not well-established, its hydrolysis into glycine and L-valine provides precursors for critical cellular processes, including neurotransmission and the regulation of protein synthesis via the mTOR pathway. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further research into the biological significance and therapeutic potential of this compound and other small peptides.

References

- 1. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycine receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-valine is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Protein Interactions of Glycyl-L-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-valine, a dipeptide composed of glycine and L-valine, is a natural product of protein digestion and catabolism. Its primary interaction with the proteome is predicted to be with solute carrier (SLC) family transporters, specifically the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the cellular uptake of di- and tripeptides, playing a crucial role in nutrition and drug absorption. This guide provides a comprehensive overview of the predicted interactions of this compound with these transporters, including kinetic data for analogous substrates, detailed experimental protocols for studying these interactions, and potential downstream signaling pathways.

Predicted Interacting Proteins: PEPT1 and PEPT2

The principal protein targets for this compound are the peptide transporters PEPT1 and PEPT2. These transporters actively move di- and tripeptides across cellular membranes, driven by a proton gradient.

-

PEPT1 is a high-capacity, low-affinity transporter primarily expressed in the apical membrane of intestinal epithelial cells, where it is essential for the absorption of dietary peptides. It is also found in other tissues, such as the kidney.

-

PEPT2 is a low-capacity, high-affinity transporter with broader tissue distribution, including the kidneys, where it is involved in peptide reabsorption, and the brain.

Both transporters exhibit broad substrate specificity, recognizing a vast array of di- and tripeptides, as well as peptidomimetic drugs like β-lactam antibiotics and ACE inhibitors.

Quantitative Data: Kinetic Parameters of PEPT1 and PEPT2 for Analogous Substrates

| Transporter | Substrate/Inhibitor | Species | Km (mM) | Ki (mM) | Reference |

| PEPT1 | Glycylsarcosine | Human | 0.35 - 3.8 | - | [1] |

| Valacyclovir | Rat | - | 2.7 | [2] | |

| L-Valine methyl ester | Rat | - | 3.6 | [2] | |

| PEPT2 | Glycylsarcosine | Human | 0.1506 | - | [3] |

| Glycylsarcosine | Mouse | 0.0428 | - | [3] | |

| Glycylsarcosine | Rat | 0.0360 | - | [3] | |

| Valacyclovir | Rat | - | 0.22 | [2] | |

| L-Valine methyl ester | Rat | - | 0.83 | [2] |

Lower Km and Ki values indicate higher affinity.

Experimental Protocols

The following protocols describe common methods for investigating the interaction of dipeptides like this compound with peptide transporters.

Competitive Inhibition Assay for PEPT1/PEPT2

This assay determines the ability of a test compound (e.g., this compound) to inhibit the transport of a known radiolabeled substrate.

Materials:

-

Cell line expressing the transporter of interest (e.g., Caco-2 cells for PEPT1, or engineered cells expressing PEPT1 or PEPT2).

-

Radiolabeled substrate (e.g., [14C]Glycylsarcosine).

-

Test compound (this compound).

-

Transport buffer (e.g., MES-buffered saline, pH 6.0).

-

Wash buffer (ice-cold PBS).

-

Lysis buffer (e.g., 0.1% SDS in PBS).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with transport buffer at 37°C.

-

Inhibition: Add transport buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of this compound.

-

Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Termination: Stop the transport by aspirating the incubation solution and washing the cells rapidly with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Direct Uptake Assay

This assay measures the direct transport of a labeled form of the dipeptide of interest.

Materials:

-

Cell line expressing the transporter of interest.

-

Labeled this compound (e.g., radiolabeled or fluorescently tagged).

-

Transport buffer.

-

Wash buffer.

-

Lysis buffer.

-

Appropriate detection instrument (scintillation counter or fluorescence plate reader).

Procedure:

-

Cell Culture: Prepare cell cultures as in the inhibition assay.

-

Pre-incubation: Wash cells with transport buffer.

-

Uptake: Add transport buffer containing varying concentrations of labeled this compound.

-

Incubation: Incubate for various time points to determine the initial rate of uptake.

-

Termination and Lysis: Stop the reaction and lyse the cells as described above.

-

Quantification: Measure the amount of labeled this compound in the cell lysate.

-

Data Analysis: Plot the uptake rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental Workflow for Competitive Inhibition Assay

Predicted Cellular Transport and Potential Downstream Signaling

Once transported into the cell via PEPT1 or PEPT2, this compound is likely hydrolyzed into its constituent amino acids, glycine and valine. These amino acids can then participate in various cellular processes.

Conclusion

The primary protein interactions of this compound are predicted to be with the peptide transporters PEPT1 and PEPT2. While direct kinetic data for this specific dipeptide is limited, the known characteristics of these transporters and their affinity for similar substrates provide a robust framework for understanding its cellular uptake. The experimental protocols outlined in this guide offer a basis for the detailed investigation of these interactions. Further research into the potential downstream signaling effects of this compound, following its transport and hydrolysis, could reveal novel biological functions and therapeutic applications.

References

- 1. This compound | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]